(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE
Overview
Description
The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic molecule featuring a benzimidazole moiety linked to a furan ring through a propenenitrile bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is the condensation of 2-(1H-1,3-benzodiazol-2-yl)acetonitrile with 5-(2,5-dimethyl-4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan moieties.
Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the benzimidazole ring can produce various oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE involves interactions with specific molecular targets. For instance, the benzimidazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group on the phenyl ring can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride
- 5-Hydroxyindoleacetic acid
- Imidazole derivatives
Uniqueness
Compared to similar compounds, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE stands out due to its unique combination of a benzimidazole and a furan ring. This structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c1-13-10-20(26(27)28)14(2)9-17(13)21-8-7-16(29-21)11-15(12-23)22-24-18-5-3-4-6-19(18)25-22/h3-11H,1-2H3,(H,24,25)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOSITWTPPNUHR-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.